5-Bromo-2,6-diiodopyridin-3-ol
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Overview
Description
5-Bromo-2,6-diiodopyridin-3-ol: is a halogenated heterocyclic compound with the molecular formula C5H2BrI2NO and a molecular weight of 425.79 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with a hydroxyl group at the third position. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-diiodopyridin-3-ol typically involves halogenation reactions. One common method is the bromination of 2,6-diiodopyridin-3-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of halogenated by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,6-diiodopyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (NaI) for iodination and sodium bromide (NaBr) for bromination. These reactions are typically carried out in polar solvents such as acetone or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various halogenated pyridines with different functional groups.
Oxidation Reactions: Products include pyridine carboxylic acids or aldehydes.
Reduction Reactions: Products include dehalogenated pyridines or pyridine alcohols.
Scientific Research Applications
Chemistry: 5-Bromo-2,6-diiodopyridin-3-ol is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. It serves as a precursor for the synthesis of various bioactive molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also employed in the development of new drugs and therapeutic agents .
Medicine: While not used directly in medicine, this compound is valuable in medicinal chemistry for the design and synthesis of potential drug candidates. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It may also find applications in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-diiodopyridin-3-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of halogen atoms may enhance its binding affinity to certain enzymes or receptors, leading to biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-Bromo-5-iodopyridin-3-ol
- 2-Bromo-6-iodopyridin-3-ol
- 5-Bromo-2-iodopyridin-3-ol
- 2,5-Diiodopyridine
Comparison: 5-Bromo-2,6-diiodopyridin-3-ol is unique due to the presence of both bromine and iodine atoms at specific positions on the pyridine ring. This unique substitution pattern may confer distinct chemical and biological properties compared to other halogenated pyridines. For example, the combination of bromine and iodine may enhance its reactivity in substitution reactions and its binding affinity to biological targets .
Properties
IUPAC Name |
5-bromo-2,6-diiodopyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrI2NO/c6-2-1-3(10)5(8)9-4(2)7/h1,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSGLKJVZRCEHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)I)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrI2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649800 |
Source
|
Record name | 5-Bromo-2,6-diiodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-54-9 |
Source
|
Record name | 5-Bromo-2,6-diiodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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